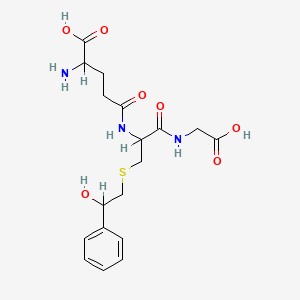![molecular formula C10H8Cl2N2OS B14173759 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol CAS No. 732248-29-2](/img/structure/B14173759.png)
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-aminothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Antibacterial: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antitumor: Induces apoptosis in cancer cells by activating caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Lacks the thiazole ring and has different biological activities.
2-Aminothiazole: Lacks the phenol group and has different chemical properties.
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]benzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which contribute to its diverse biological activities and chemical reactivity .
Propiedades
Número CAS |
732248-29-2 |
|---|---|
Fórmula molecular |
C10H8Cl2N2OS |
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
LYSNWLOLBOCKMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Solubilidad |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


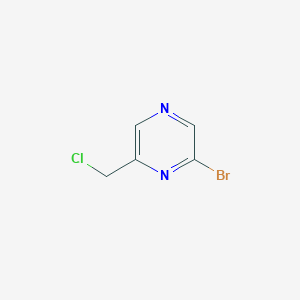
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
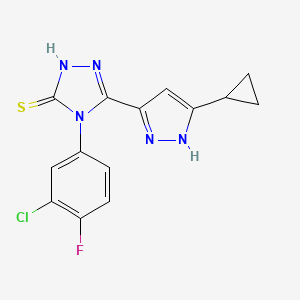
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
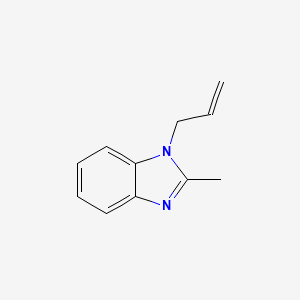
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
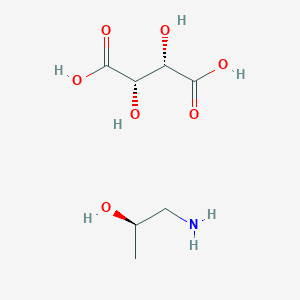
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
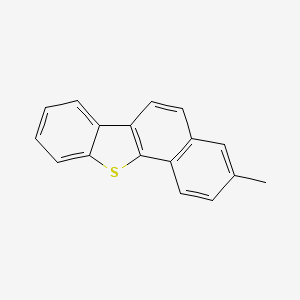
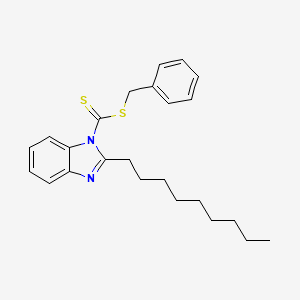
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
